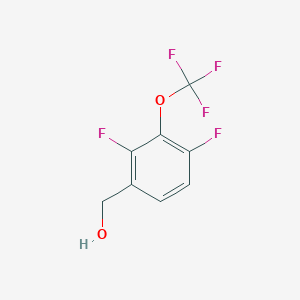

(2,4-Difluoro-3-(trifluoromethoxy)phenyl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

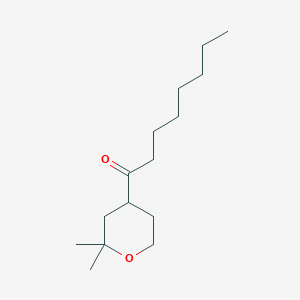

“(2,4-Difluoro-3-(trifluoromethoxy)phenyl)methanol” is a chemical compound with the molecular formula C8H5F5O2 and a molecular weight of 228.12 . It is a liquid at ambient temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5F5O2/c9-5-2-1-4(3-14)6(10)7(5)15-8(11,12)13/h1-2,14H,3H2 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“this compound” is a liquid at ambient temperature . It has a molecular weight of 228.12 .Applications De Recherche Scientifique

Organocatalysis : The compound has been utilized in the field of organocatalysis. For example, a study by Lu et al. (2008) explored the use of related compounds in the enantioselective epoxidation of α,β-enones, demonstrating their potential as effective catalysts in organic synthesis (Lu, Xu, Liu, & Loh, 2008).

Palladium Nanoparticle Stabilization : Moreno-Mañas, Pleixats, and Villarroya (2001) researched the stabilization of palladium(0) nanoparticles by 1,5-Bis(4,4‘-bis(perfluorooctyl)phenyl)-1,4-pentadien-3-one, demonstrating its utility in fluorous phase catalysis for Suzuki cross-couplings and Heck reactions (Moreno-Mañas, Pleixats, & Villarroya, 2001).

Electrosynthesis : Furuta and Fuchigami (1998) explored the anodic oxidation of related fluorinated compounds, demonstrating their application in electrosynthetic methods for organic compounds (Furuta & Fuchigami, 1998).

Photophysical Studies : Research by Liu et al. (2019) delved into the photophysical properties of similar compounds, providing insights into their potential applications in sensing mechanisms (Liu et al., 2019).

Molecular Logic Devices : Zammit et al. (2015) studied the excited-state photophysical properties of 1,3,5-triarylpyrazolines in methanol, which incorporate a similar molecular structure, for potential use in molecular logic devices (Zammit et al., 2015).

Fluorescence Spectroscopy : Goto et al. (1975) investigated the tautomeric structures of related fluorinated compounds using fluorescence spectroscopy, which is relevant for understanding their behavior in various solvents (Goto et al., 1975).

X-ray Crystallography and Hydrogen Bonding Studies : Zhang et al. (2015) conducted X-ray crystallographic analysis and studied the hydrogen bond structure of tris(2-(dimethylamino)phenyl)methanol salts, providing valuable insights into the roles of anions and hydrogen bonds (Zhang et al., 2015).

Lanthanum Dibenzoylmethanide Hydroxido Cluster Formation : Andrews et al. (2007) explored the reaction of lanthanide chloride with dibenzoylmethane in methanol, leading to the formation of a lanthanum dibenzoylmethanide hydroxido cluster, highlighting the compound's potential in coordination chemistry (Andrews et al., 2007).

Safety and Hazards

This compound is associated with several hazard statements, including H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mécanisme D'action

Mode of Action

It’s known that fluorinated compounds like this often interact with their targets through a mechanism based on the nucleophilic attack of a carbon-sulfur bond on a positively charged halogen, which subsequently allows for a nucleophilic substitution by a fluoride .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Propriétés

IUPAC Name |

[2,4-difluoro-3-(trifluoromethoxy)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5O2/c9-5-2-1-4(3-14)6(10)7(5)15-8(11,12)13/h1-2,14H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVOXDKMUAZXCGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CO)F)OC(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-N-{[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methyl}pyridine-3-carboxamide](/img/structure/B2432111.png)

![N-(1,3-benzodioxol-5-yl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2432114.png)

![2-(2,4-dimethylphenyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2432123.png)

![Ethyl 2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoate](/img/structure/B2432130.png)